![molecular formula C16H12N2O2S B4280589 3-(3-acetylphenyl)-2-mercapto-4(3H)-quinazolinone](/img/structure/B4280589.png)
3-(3-acetylphenyl)-2-mercapto-4(3H)-quinazolinone
Overview
Description
“3-(3-acetylphenyl)-2-mercapto-4(3H)-quinazolinone” is a complex organic compound. Based on its name, it likely contains a quinazolinone core, which is a type of heterocyclic compound . The “3-acetylphenyl” and “2-mercapto” parts suggest the presence of an acetylphenyl group and a mercapto (or thiol) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, an acetylphenyl group, and a mercapto group . The exact arrangement of these groups would depend on the specific synthesis process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-acetylphenyl)-2-mercapto-4(3H)-quinazolinone” would depend on its exact molecular structure . These could include properties such as melting point, boiling point, solubility, and stability .
Scientific Research Applications
- Synthesis and Evaluation : Researchers have synthesized several sulfonamide compounds, including our target compound, and evaluated their antibacterial activities against common pathogens such as Escherichia coli (E. coli), Pseudomonas aeruginosa, and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli and P. aeruginosa were determined to be 256 μg/mL, while for S. aureus, they ranged from 256 to 512 μg/mL .
- Comparison with Reference Drugs : Although the MIC values are higher than those of reference drugs (such as amoxicillin, ciprofloxacin, meropenem, and vancomycin) against E. coli and S. aureus, no statistical difference was observed when compared to reference drugs in P. aeruginosa .
- Antimicrobial Properties : Sulfonamides, including our compound, have been widely studied for their antimicrobial properties. They play an active role in treating various diseases, including bacterial infections .
- Other Therapeutic Properties : Beyond antibacterial effects, sulfonamides have been investigated as antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitor agents .
- Functional Groups : The compound contains a sulfanyl group (–SH) and an acetyl group (–COCH₃). These functional groups contribute to its reactivity and potential applications .
- Isocyanate Derivative : The compound can be converted to its isocyanate derivative (3-acetylphenyl isocyanate), which has its own distinct reactivity and applications .
- Computational Insights : Molecular docking studies provide insights into the binding interactions between our compound and bacterial targets. These computational approaches aid in understanding its mode of action .
Antibacterial Activity
Medicinal Applications
Chemical Reactions and Derivatives
Molecular Docking Studies
Safety and Hazards
properties
IUPAC Name |
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKWUHABWPUSSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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